Home > Products > Screening Compounds P43900 > Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate
Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate - 885271-85-2

Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate

Catalog Number: EVT-12749867
CAS Number: 885271-85-2
Molecular Formula: C11H7F3N2O3
Molecular Weight: 272.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate is a synthetic compound belonging to the quinoxaline family, which is characterized by a fused bicyclic structure containing nitrogen atoms. Quinoxaline derivatives have gained attention due to their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. This compound is notable for its trifluoromethyl group, which can enhance biological activity and lipophilicity.

Source

The compound can be synthesized through various chemical reactions involving starting materials such as diethyl 2-oxomalonate and substituted phenylenediamines. The synthesis methods often involve specific catalysts and conditions to achieve the desired structural modifications.

Classification

Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate is classified as a small organic molecule. It falls under the category of heterocyclic compounds, specifically quinoxalines, which are recognized for their roles in pharmacology and organic synthesis.

Synthesis Analysis

Methods

The synthesis of methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate typically involves multiple steps:

  1. Condensation Reaction: The initial step often includes the condensation of diethyl 2-oxomalonate with an appropriate substituted phenylenediamine in the presence of a catalyst such as citric acid. This reaction can occur at room temperature and may take several hours to complete.
  2. Chlorination: The resulting compound undergoes chlorination at the 3-position using phosphorus oxychloride as a reagent, which facilitates the introduction of the trifluoromethyl group.
  3. Nucleophilic Substitution: Following chlorination, nucleophilic aromatic substitution with amines (such as 3-aminophenol) is performed under microwave irradiation or reflux conditions to yield the final product.

Technical Details

The reaction conditions, including temperature, time, and solvent systems (such as ethanol or dimethylformamide), are critical to optimize yield and purity. For example, reactions may require refluxing for several hours or employing microwave assistance for efficiency .

Molecular Structure Analysis

Structure

The molecular structure of methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate features:

  • A quinoxaline core with two nitrogen atoms incorporated into the ring.
  • A carboxylate functional group at position 2.
  • A ketone group at position 3.
  • A trifluoromethyl substituent at position 7.

Data

The molecular formula is C10H8F3N2O3C_{10}H_{8}F_{3}N_{2}O_{3}, with a molecular weight of approximately 270.18 g/mol. The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

Reactions

Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Reactions: The carbonyl groups in the compound can undergo nucleophilic addition reactions with amines or alcohols.
  2. Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like trifluoromethyl enhances the reactivity of the aromatic system towards electrophiles.

Technical Details

The stability of the trifluoromethyl group in various solvents and under different reaction conditions is an important factor that influences reactivity and product formation .

Mechanism of Action

Process

The mechanism of action for methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate involves its interaction with biological targets such as enzymes or receptors. Its structural features allow it to mimic natural substrates or inhibitors.

Data

Research indicates that quinoxaline derivatives can act on various biological pathways, including those involved in cancer proliferation and antimicrobial activity. Specific studies have shown that modifications to the quinoxaline structure can significantly impact potency and selectivity .

Physical and Chemical Properties Analysis

Physical Properties

Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate typically exhibits:

  • A crystalline solid form.
  • Solubility in polar organic solvents like ethanol and dimethylformamide.

Chemical Properties

The compound is stable under standard laboratory conditions but may decompose under extreme pH or heat. Its reactivity profile makes it suitable for further derivatization in synthetic applications .

Applications

Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate has several scientific uses:

  1. Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases.
  2. Biological Research: The compound is utilized in studies exploring enzyme inhibition mechanisms and cellular signaling pathways.
  3. Synthetic Chemistry: It acts as an intermediate in the synthesis of more complex heterocyclic compounds with potential therapeutic effects .
Introduction to Quinoxaline Scaffolds in Contemporary Heterocyclic Chemistry

Quinoxalines represent a privileged scaffold in medicinal chemistry due to their structural versatility and diverse biological activities. These bicyclic systems, comprising fused benzene and pyrazine rings, serve as molecular platforms for targeted chemical modifications. The introduction of electron-withdrawing groups (e.g., trifluoromethyl) and functional handles (e.g., ester moieties) transforms these heterocycles into sophisticated pharmacophores capable of precise biomolecular interactions. Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate exemplifies this strategic approach, combining a partially reduced quinoxaline core with two critical pharmacophoric elements: a C7-trifluoromethyl group and a C2-methyl ester functionality. This molecular architecture positions the compound at the intersection of synthetic utility and drug discovery potential, serving as a precursor to biologically active molecules while enabling fundamental studies on fluorine-based stereoelectronic effects [10].

Structural Taxonomy of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

The 3,4-dihydroquinoxalin-2(1H)-one scaffold represents a partially reduced variant of the fully aromatic quinoxaline system, characterized by a chiral center at C3 and a non-aromatic pyrazinone ring. Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate (C~11~H~7~F~3~N~2~O~3~, MW 272.18 g/mol) features distinct structural attributes: (1) A cis-amide bond between N1 and C2 carbonyl; (2) An sp³-hybridized C3 carbon bearing the oxo functionality; (3) A meta-positioned trifluoromethyl group on the benzenoid ring; and (4) A C2-ester moiety providing synthetic versatility [4] [9]. The molecule exhibits planar geometry in the benzo-fused ring with puckering at N1-C2-N3-C3a, confirmed by its crystallographically derived SMILES representation: COC(=O)C1=NC2=C(C=CC(=C2)C(F)(F)F)NC1=O [9].

Table 1: Structural Analogs of Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate

Compound NameCAS NumberMolecular FormulaKey SubstituentsMolecular Weight (g/mol)
Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate885271-85-2C~11~H~7~F~3~N~2~O~3~7-CF~3~, 2-CO~2~CH~3~272.18
3-Oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylic acid219485-21-9C~10~H~5~F~3~N~2~O~3~7-CF~3~, 2-CO~2~H258.15
Methyl 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate221167-39-1C~10~H~7~FN~2~O~3~7-F, 2-CO~2~CH~3~222.17

Electronic effects manifest in the molecule's dipole moment (calculated ~5.2 D) due to the electron-deficient trifluoromethyl group (σ~m~ = 0.43) and ester functionality. The C7-trifluoromethyl group induces a quadrupolar moment that stabilizes the crystal packing through [F···F] contacts (2.97–3.12 Å), while the conjugated amide system enables hydrogen bonding via N1-H (donor) and C2=O (acceptor) [4]. These features collectively enhance solid-state stability and influence solvation behavior—critical parameters for pharmaceutical processing.

Significance of Trifluoromethyl-Substituted Nitrogen Heterocycles in Drug Discovery

The trifluoromethyl group confers distinctive physicochemical advantages when incorporated into nitrogen heterocycles: (1) Enhanced membrane permeability (log P increased by ~0.9 vs. methyl); (2) Improved metabolic stability through blockade of cytochrome P450 oxidation sites; (3) Modulation of pK~a~ values (acidifying adjacent protons by 1–3 units); and (4) Strengthened ligand-target binding via [CF~3~···protein] multipolar interactions [2] [7]. These properties explain the prevalence of CF~3~-substituted heterocycles in FDA-approved drugs, with over 20% of small-molecule pharmaceuticals containing fluorine.

N-CF~3~ heterocycles demonstrate particularly pronounced effects on bioavailability parameters. Comparative studies reveal that N-CF~3~ azoles exhibit 30–50% higher Caco-2 permeability and 2–3 fold greater metabolic stability in human liver microsomes relative to N-CH~3~ analogs [2]. In quinoxaline systems specifically, the C7-trifluoromethyl group creates an electron-deficient benzenoid ring that reduces LUMO energy (-2.8 eV vs. -2.3 eV for unsubstituted analog), potentially facilitating charge-transfer interactions with biological nucleophiles. This electronic perturbation also increases the compound’s susceptibility to nucleophilic aromatic substitution at C6 and C8 positions, enabling regioselective derivatization [7].

Table 2: Trifluoromethyl-Induced Property Modulation in Nitrogen Heterocycles

PropertyCF~3~ vs. CH~3~ Substitution EffectStructural BasisBiological Impact
LipophilicityΔlog P = +0.5 to +1.2Higher hydrophobic surface areaEnhanced membrane penetration
Metabolic Stabilityt~1/2~ increase: 2–3 foldBlockade of hydroxylation sitesReduced hepatic clearance
pK~a~ ModulationΔpK~a~ = -1.2 to -2.5 (for adjacent acidic protons)Strong electron-withdrawing effectImproved ionization profile
Target AffinityK~i~ improvement: 3–10 fold[CF~3~···C=O] and [CF~3~···aromatic] interactionsEnhanced potency at enzyme active sites

Strategic Rationale for Ester-Functionalized Quinoxaline Pharmacophores

The methyl ester group in Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate serves three strategic purposes in drug development:

Synthetic Versatility: The electrophilic ester enables (1) Amidation with diverse amine nucleophiles; (2) Hydrolysis to carboxylic acid for further derivatization; (3) Reduction to aldehydes; and (4) Participation in multicomponent reactions. This is exemplified by the synthesis of oxazepin-quinoxaline bis-heterocycles via three-component reactions between quinoxaline carboxylates, 2-(2-formylphenoxy)acetic acid, and amines—achieving 70–92% yields without catalysts [5]. The ester's position α to the carbonyl facilitates enolization, enabling C3 functionalization through aldol or Mannich reactions.

Prodrug Potential: The methyl ester functions as a pro-moiety for carboxylic acid drugs, enhancing oral absorption through increased lipophilicity (clogP = 2.1 vs. 1.4 for carboxylic acid analog). Enzymatic hydrolysis in vivo regenerates the bioactive acid form, as demonstrated in sildenafil analogs where ester-to-acid conversion modulates phosphodiesterase inhibition [2].

Conformational Control: The ester carbonyl participates in intramolecular H-bonding with the N4-H proton, creating a pseudo-cyclic structure that rigidifies the molecule. This conformation preferentially presents the C7-CF~3~ group and benzo ring for π-stacking interactions with tyrosine kinase domains—a critical feature for anticancer activity [10]. Structure-activity relationship (SAR) studies confirm that ester-modified quinoxalines exhibit 5–8 fold higher VEGFR-2 inhibition than ketone or amide analogs due to optimal positioning of the C2 carbonyl in the ATP-binding pocket.

Table 3: Functional Roles of Ester Groups in Quinoxaline Derivatives

RoleChemical MechanismApplication ExampleReference
Electrophilic HandleNucleophilic acyl substitutionSynthesis of amide libraries via aminolysis [4]
Hydrolytic ProdrugEsterase-mediated hydrolysisBioactivation to acidic metabolites [3]
Conformational DirectorIntramolecular H-bonding (d = 1.98 Å between ester O and N4-H)Locking bioactive conformation for kinase binding [10]
Electronic Modulator-M effect reducing electron density at C3Facilitating enolate formation at C3 [6]

The strategic incorporation of both trifluoromethyl and ester functionalities creates a multimodal pharmacophore capable of interacting with diverse biological targets. Quinoxaline-based scaffolds demonstrate particular efficacy against tyrosine kinases (e.g., VEGFR-2, PDGFR) through competitive ATP binding, with IC~50~ values frequently below 100 nM when optimally substituted [10]. The C7-trifluoromethyl group enhances binding to the hydrophobic selectivity pocket, while the ester moiety provides synthetic access to extended heterocyclic systems through intramolecular cyclizations—enabling the development of bis-heterocyclic architectures with enhanced target specificity.

Properties

CAS Number

885271-85-2

Product Name

Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate

IUPAC Name

methyl 3-oxo-7-(trifluoromethyl)-4H-quinoxaline-2-carboxylate

Molecular Formula

C11H7F3N2O3

Molecular Weight

272.18 g/mol

InChI

InChI=1S/C11H7F3N2O3/c1-19-10(18)8-9(17)16-6-3-2-5(11(12,13)14)4-7(6)15-8/h2-4H,1H3,(H,16,17)

InChI Key

RSXSUESFAJXVSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=CC(=C2)C(F)(F)F)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.